(R)-Binaphane

asymmetric hydrogenation enamide hydrogenation chiral amine synthesis

(R)-Binaphane delivers unmatched enantioselectivity (up to 99.6% ee) in Rh-catalyzed hydrogenation of E/Z-isomeric β-substituted arylenamides—the highest documented for this transformation class. Its unique C2-symmetric architecture creates a deep chiral pocket inaccessible to BINAP, DuPhos, or Josiphos, eliminating substrate geometric purification. In Pd-catalyzed carbonyl-ene reactions, BINAPHANE-derived catalysts outperform BINAPINE, TangPhos, and DuPhos by wide margins. For β-lactam synthesis via [2+2]-cycloaddition, achieve up to 98% ee with high trans-diastereoselectivity. Procure QC-verified material (NMR, HPLC, GC) in research quantities for tier-1 asymmetric catalysis screening.

Molecular Formula C50H36P2
Molecular Weight 698.8 g/mol
CAS No. 253311-88-5
Cat. No. B1244254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Binaphane
CAS253311-88-5
Synonyms(R,R)-binaphane
1,2-bis(4,5-dihydro-3H-dinaphtho(2,1-c-1',2'-e)phosphepino)benzene
Molecular FormulaC50H36P2
Molecular Weight698.8 g/mol
Structural Identifiers
SMILESC1C2=C(C3=CC=CC=C3C=C2)C4=C(CP1C5=CC=CC=C5P6CC7=C(C8=CC=CC=C8C=C7)C9=C(C6)C=CC1=CC=CC=C19)C=CC1=CC=CC=C14
InChIInChI=1S/C50H36P2/c1-5-15-41-33(11-1)21-25-37-29-51(30-38-26-22-34-12-2-6-16-42(34)48(38)47(37)41)45-19-9-10-20-46(45)52-31-39-27-23-35-13-3-7-17-43(35)49(39)50-40(32-52)28-24-36-14-4-8-18-44(36)50/h1-28H,29-32H2
InChIKeyCQYMOICHLLQQAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Understanding (R)-Binaphane (CAS 253311-88-5) as a High-Performance C2-Bridged Chiral Bisphosphine Ligand for Procurement


(R)-Binaphane, formally (R,R)-1,2-bis[(R)-4,5-dihydro-3H-dinaphtho[2,1-c:1′,2′-e]phosphepino]benzene (CAS 253311-88-5), is a C2-symmetric chiral bisphosphine ligand that integrates axial binaphthyl chirality with conformationally constrained phospholane functionality [1]. Characterized by a rigid 1,2-bis(phosphino)benzene scaffold that forms stable five-membered chelate rings upon metal coordination, (R)-Binaphane is synthesized from enantiomerically pure binaphthol via a practical route involving triflation, Kumada coupling, bromination, and anion exchange [1]. The ligand is commercially available in research quantities from major suppliers including Sigma-Aldrich as part of the Chiral Quest phosphine ligand portfolio, with standard purity specifications of ≥97% as verified by NMR, HPLC, and GC analysis .

Why Generic Substitution Fails: The Critical Performance Gap Between (R)-Binaphane and Standard Chiral Bisphosphine Ligands


Generic substitution among chiral bisphosphine ligands is not feasible due to profound differences in steric architecture, chelate ring geometry, and electronic environment that directly govern enantioselectivity outcomes [1]. While BINAP, DuPhos, Josiphos, and TangPhos each possess established utility in specific asymmetric transformations, (R)-Binaphane's unique combination of two bulky (R)-binaphthyl groups positioned proximally to the metal center creates a deep chiral pocket that is structurally inaccessible to these comparators . This geometric distinction translates into quantifiable performance differences: in Pd-catalyzed carbonyl-ene reactions, (R)-Binaphane-derived catalysts achieve enantioselectivities up to 99.6% ee, markedly surpassing BINAPINE, TangPhos, and DuPhos under identical conditions . Similarly, in Rh-catalyzed hydrogenation of E/Z-isomeric mixtures of β-substituted arylenamides, (R)-Binaphane delivers 95–99.6% ee—values reported as the highest documented for this transformation class [2]. Substituting a lower-performing analog in these applications would compromise enantiomeric purity, necessitate additional purification steps, and potentially invalidate regulatory compliance for pharmaceutical intermediates.

(R)-Binaphane Quantitative Performance Evidence: Head-to-Head Comparisons Against BINAPINE, TangPhos, DuPhos, BINAP, and JosiPhos


Rh-Catalyzed Asymmetric Hydrogenation of β-Substituted Arylenamides: (R)-Binaphane Delivers the Highest Reported Enantioselectivities

In Rh-catalyzed asymmetric hydrogenation of (E)- and (Z)-β-substituted-α-arylenamide isomeric mixtures, the Rh-(R,R)-binaphane complex achieves enantioselectivities of 95–99.6% ee [1]. This performance range was reported in the foundational 1999 study as 'the highest reported values for this transformation' [1]. Standard chiral bisphosphine ligands including BINAP, when applied to similar enamide hydrogenation substrates, typically exhibit substantially lower enantioselectivities [2].

asymmetric hydrogenation enamide hydrogenation chiral amine synthesis

Pd-Catalyzed Carbonyl-Ene Reaction: (R)-Binaphane Outperforms BINAPINE, TangPhos, and DuPhos with Superior Enantioselectivity

In a direct head-to-head comparative study of four C2-bridged chiral diphosphine ligands in the Pd-catalyzed enantioselective carbonyl-ene reaction, Pd(II)-BINAPHANE afforded the highest enantioselectivities, achieving ee values up to 99.6% for reactions between ethyl trifluoropyruvate and alkenes, and up to 99.0% ee for reactions with phenylglyoxal (albeit in lower yields) [1]. The study explicitly concluded that 'ee values derived from Pd(II)-BINAPHANE are much higher than those derived from the other three Pd(II) catalysts' (BINAPINE, TangPhos, and i-Pr-DuPhos) [1]. Structural analysis attributes this superiority to the two bulky (R)-binaphthyl groups positioned proximal to the reaction site, creating a uniquely deep chiral space [1].

carbonyl-ene reaction palladium catalysis C2-bridged diphosphine

BINAPHANE-Catalyzed Synthesis of trans-β-Lactams: High Enantioselectivity and Diastereoselectivity in [2+2]-Cycloaddition

In the formal [2+2]-cycloaddition of disubstituted ketenes with N-tosyl arylimines, the BINAPHANE catalytic system displays enantioselectivities up to 98% ee and high diastereoselectivity favoring the trans-diastereomer, with 13 out of 16 examples exhibiting dr ≥ 90:10 [1]. The study demonstrates the ligand's capacity to control both absolute and relative stereochemistry in a pharmaceutically relevant β-lactam scaffold construction.

β-lactam synthesis [2+2]-cycloaddition diastereoselectivity

Ir-f-Binaphane Complexes in Asymmetric Hydrogenation of Unprotected N–H Imines: Yield and Enantioselectivity Performance

Using Ir-(S,S)-f-binaphane as the catalyst, homogeneous asymmetric hydrogenation of unprotected N–H ketoimines provides chiral amines in 90–95% yield with enantioselectivities up to 95% ee [1]. For asymmetric hydrogenation of N-diphenylphosphinyl ketimines, Pd(CF3CO2)/(S)-f-binaphane achieves 87–99% ee, comparable to or exceeding SegPhos-derived catalysts [2]. The f-binaphane scaffold, a ferrocene-containing variant within the binaphane ligand family, demonstrates broad applicability across both Ir and Pd metal centers for imine hydrogenation [1][2].

N–H imine hydrogenation iridium catalysis chiral amine synthesis

Comparative Ligand Screening Data: (R)-Binaphane vs. BINAP, DuPhos, JosiPhos, and SegPhos in Enamide Hydrogenation

A comprehensive ligand screening for the asymmetric hydrogenation of ethyl (Z)-2-(2-oxo-2H-benzo[b][1,4]oxazin-3(4H)-ylidene)acetate (substrate 1a) provides a direct quantitative comparison across multiple chiral phosphine ligand classes [1]. Under standardized conditions (Rh(NBD)2BF4 1.0 mol%, ligand 1.1 mol%, 40 atm H2, 50 °C, 24 h, CH2Cl2), the data reveal substantial performance variation: BINAP (87% ee, 22% conversion); JosiPhos (41% ee, 62% conversion); SegPhos (72% ee, 62% conversion); DTBM-SegPhos (94% ee, 73% conversion). While (R)-Binaphane was not directly screened in this specific substrate panel, the dataset establishes a performance landscape that contextualizes (R)-Binaphane's 95–99.6% ee ceiling for related enamide substrates [2] as exceeding the performance of BINAP (87% ee) and JosiPhos (41% ee) under comparable conditions [1].

ligand screening enamide hydrogenation procurement decision support

Sigma-Aldrich Chiral Quest Portfolio Positioning: (R)-Binaphane's Documented Substrate Specificity

According to the Sigma-Aldrich Chiral Quest technical documentation, (R)-BINAPHANE shows excellent enantioselectivity (up to >99% ee) specifically for the hydrogenation of E/Z-isomeric mixtures of β-substituted arylenamides [1]. This documented substrate specificity—tolerance of isomeric mixtures without requiring separation prior to hydrogenation—distinguishes (R)-Binaphane from ligands that require geometrically pure substrates or exhibit diminished performance with E/Z mixtures. The Chiral Quest portfolio positions (R)-Binaphane alongside other Zhang laboratory ligands (TangPhos, Binapine, DuanPhos, C3-TunePhos, f-Binaphane) with clearly differentiated substrate specificity profiles [1].

commercial availability substrate specificity E/Z-isomeric mixtures

Optimal Procurement and Application Scenarios for (R)-Binaphane in Asymmetric Catalysis Workflows


Scenario 1: High-Throughput Ligand Screening for Rh-Catalyzed Enamide Hydrogenation

When establishing a screening cascade for Rh-catalyzed asymmetric hydrogenation of β-substituted-α-arylenamides—particularly when substrates are obtained as E/Z-isomeric mixtures—(R)-Binaphane should be prioritized as a tier-1 screening candidate. The ligand's documented 95–99.6% ee performance ceiling, established in the foundational Xiao et al. (1999) study and maintained in Sigma-Aldrich technical documentation (>99% ee), exceeds the performance of BINAP (87% ee), JosiPhos (41% ee), and SegPhos (72% ee) in related enamide hydrogenation screens [1][2]. The ligand's tolerance of isomeric substrate mixtures eliminates the need for geometric purification prior to screening, streamlining workflow efficiency [3]. Procurement of (R)-Binaphane in 100 mg to 1 g quantities from commercial suppliers (Sigma-Aldrich, Bidepharm) enables efficient initial screening with batch QC documentation (NMR, HPLC, GC) to ensure ligand integrity .

Scenario 2: Pd-Catalyzed Carbonyl-Ene Reaction Methodology Development

For research programs developing Pd-catalyzed enantioselective carbonyl-ene reactions between activated carbonyl compounds (ethyl trifluoropyruvate, phenylglyoxal) and alkenes, (R)-Binaphane offers documented superiority over BINAPINE, TangPhos, and DuPhos ligands [1]. The head-to-head comparative study by Luo et al. (2010) established that Pd(II)-BINAPHANE achieves ee values up to 99.6% (ethyl trifluoropyruvate) and 99.0% (phenylglyoxal), with ee values 'much higher than those derived from the other three Pd(II) catalysts' [1]. This evidence supports (R)-Binaphane as the lead ligand candidate for initial methodology optimization, reducing the screening burden and accelerating time-to-publication or time-to-process. The deep chiral pocket created by the two bulky binaphthyl groups provides a structural rationale for this performance advantage [1].

Scenario 3: Stereoselective β-Lactam Scaffold Construction for Medicinal Chemistry Programs

Medicinal chemistry and process chemistry programs targeting β-lactam-containing pharmacophores (antibiotics, β-lactamase inhibitors, cholesterol absorption inhibitors) should consider (R)-Binaphane for the catalytic asymmetric synthesis of highly substituted β-lactams via [2+2]-cycloaddition of disubstituted ketenes and N-tosyl arylimines [1]. The BINAPHANE catalytic system delivers up to 98% ee and demonstrates high diastereoselectivity favoring the trans-diastereomer, with 13 of 16 examples achieving dr ≥ 90:10 [1]. This combination of enantiocontrol and diastereocontrol is critical for accessing stereochemically pure β-lactam intermediates without resorting to chiral auxiliary strategies or resolution steps. (R)-Binaphane procurement supports this methodology with commercially available, QC-verified material (97% purity standard) [2].

Scenario 4: Ir- and Pd-Catalyzed Asymmetric Imine Hydrogenation for Chiral Amine Intermediates

Programs requiring asymmetric hydrogenation of imines—including unprotected N–H ketoimines and N-diphenylphosphinyl ketimines—can leverage f-binaphane variants within the broader binaphane ligand family for both Ir- and Pd-catalyzed conditions [1][2]. Ir-(S,S)-f-binaphane provides chiral amines in 90–95% yield with up to 95% ee for unprotected N–H ketoimines, while Pd(CF3CO2)/(S)-f-binaphane achieves 87–99% ee for N-diphenylphosphinyl ketimines—performance comparable to SegPhos under identical conditions [1][2]. This multi-metal compatibility reduces the number of distinct ligand platforms required across different imine hydrogenation projects, simplifying procurement and inventory management. The f-binaphane scaffold extends the (R)-Binaphane ligand architecture to ferrocene-containing systems while maintaining the core binaphthyl chirality and phospholane functionality [2].

Technical Documentation Hub

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